N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that has been studied in the context of its potential biological activities . It is related to a class of compounds that have shown inhibitory effects on Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene-2-sulfonamide group, a piperazine ring, and a fluorophenyl group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used.Scientific Research Applications
Derivatization in Liquid Chromatography
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can be used in analytical derivatization for liquid chromatography. A study developed a sulfonate reagent for this purpose, noting its application in the sensitive detection and analysis of analytes like caproic acid, with a detection limit of about 0.1 pmol (Wu et al., 1997).
Synthesis of Heterocyclic Compounds
This compound is useful in the synthesis of N-heterocycles such as morpholines, piperazines, azepines, and oxazepines. The synthesis process involves reactions with amino alcohols or diamines, demonstrating high levels of regio- and diastereoselectivity (Matlock et al., 2015).
Carbonic Anhydrase Inhibitors
This compound plays a role in the synthesis of carbonic anhydrase inhibitors, particularly those with potent inhibitory properties against various isozymes. These inhibitors are relevant for medical applications, including the treatment of glaucoma (Mincione et al., 2005).
Antimicrobial Activity
Compounds synthesized using this compound have shown significant antimicrobial activity. These include novel benzothiazole derivatives that have been evaluated for their potential as biodynamic agents (Jagtap et al., 2010).
Microwave-Assisted Synthesis of Hybrid Molecules
This compound is used in the microwave-assisted synthesis of hybrid molecules, which includes molecules combining penicillanic or cephalosporanic acid moieties. These molecules have been evaluated for their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Inhibitory Activity Against Carbonic Anhydrase Isoforms
Sulfonamide derivatives incorporating this compound have shown low nanomolar inhibition against human carbonic anhydrase isoforms, making them of interest for various pharmacological applications, including antitumor agents (Congiu et al., 2015).
Antiproliferative Agents in Cancer Therapy
Some derivatives, especially those incorporating dithiocarbamate moieties, exhibit promising antiproliferative activity against cancer cell lines, making them potential lead compounds in the development of antitumor agents (Fu et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.
Pharmacokinetics
The compound’s interaction with ents suggests that it may be involved in the transport of nucleosides across cell membranes .
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular nucleotide levels, potentially affecting various cellular processes. For instance, it could impact cell proliferation and apoptosis .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S2/c17-14-4-1-2-5-15(14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-6-3-13-23-16/h1-6,13,18H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJEUKKHAHODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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